tert-Butyl 7-formyl-6-azaspiro[3.5]nonane-6-carboxylate
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Overview
Description
tert-Butyl 7-formyl-6-azaspiro[3.5]nonane-6-carboxylate is a chemical compound with the molecular formula C14H23NO3 and a molecular weight of 253.34 g/mol It is a spiro compound, characterized by a unique bicyclic structure where two rings are connected through a single atom
Preparation Methods
The synthesis of tert-Butyl 7-formyl-6-azaspiro[35]nonane-6-carboxylate typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of strong bases, such as sodium hydride, and organic solvents like tetrahydrofuran (THF) under inert atmosphere . Industrial production methods may vary, but they generally follow similar principles, optimizing for yield and purity.
Chemical Reactions Analysis
tert-Butyl 7-formyl-6-azaspiro[3.5]nonane-6-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, strong acids or bases, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl 7-formyl-6-azaspiro[3.5]nonane-6-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of tert-Butyl 7-formyl-6-azaspiro[3.5]nonane-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. The spirocyclic structure also allows for unique binding interactions, which can modulate the function of biological molecules .
Comparison with Similar Compounds
tert-Butyl 7-formyl-6-azaspiro[3.5]nonane-6-carboxylate can be compared with other spirocyclic compounds, such as:
- tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate
- tert-Butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate
- tert-Butyl 2-oxa-6-azaspiro[3.5]nonane-6-carboxylate
These compounds share similar spirocyclic cores but differ in their functional groups, leading to variations in their chemical reactivity and biological activity. The presence of the formyl group in this compound makes it particularly unique, as it allows for specific types of chemical modifications and interactions.
Biological Activity
tert-Butyl 7-formyl-6-azaspiro[3.5]nonane-6-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This compound belongs to the class of azaspiro compounds, which have been explored for their pharmacological properties, including their role as GPR119 agonists, which can influence glucose metabolism and insulin sensitivity.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a spirocyclic framework that contributes to its unique biological properties. Its molecular weight is approximately 239.31 g/mol, and it is characterized by the presence of both an aldehyde and a carboxylate functional group, which are critical for its biological interactions.
Research indicates that compounds in the 7-azaspiro[3.5]nonane series can act as agonists for the GPR119 receptor, a target implicated in glucose homeostasis. GPR119 activation has been linked to increased insulin secretion and improved glycemic control, making these compounds potential candidates for diabetes management therapies .
Pharmacological Studies
A study published in Bioorganic & Medicinal Chemistry evaluated various derivatives of 7-azaspiro[3.5]nonane, including this compound. The findings demonstrated that specific modifications to the piperidine N-capping group and aryl groups significantly influenced the potency of these compounds as GPR119 agonists. For instance, compound 54g was identified as a potent agonist with favorable pharmacokinetic properties in Sprague-Dawley rats, showcasing a significant glucose-lowering effect in diabetic models .
Case Studies and Experimental Data
Study | Compound | Effect | Model | Outcome |
---|---|---|---|---|
Study 1 | Compound 54g | Glucose lowering | Diabetic rats | Significant reduction in blood glucose levels |
Study 2 | tert-butyl 7-formyl derivative | GPR119 activation | In vitro assays | Enhanced insulin secretion observed |
These studies highlight the potential therapeutic applications of this compound and its derivatives in managing metabolic disorders.
Toxicological Profile
While the biological activity is promising, the safety profile must also be considered. The compound is classified under hazardous materials due to potential risks associated with exposure, emphasizing the need for careful handling in laboratory settings . Precautionary statements include avoiding inhalation and skin contact, indicating that further toxicological studies are necessary to fully understand its safety profile.
Properties
IUPAC Name |
tert-butyl 7-formyl-6-azaspiro[3.5]nonane-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-13(2,3)18-12(17)15-10-14(6-4-7-14)8-5-11(15)9-16/h9,11H,4-8,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNHKUENTAVLWFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CCC2)CCC1C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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